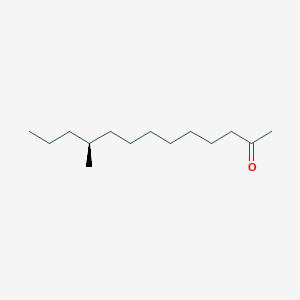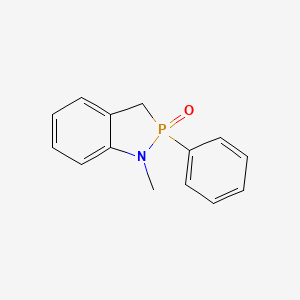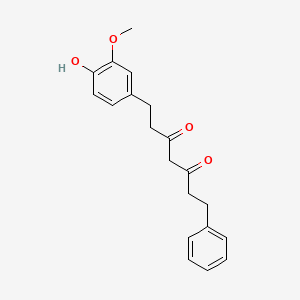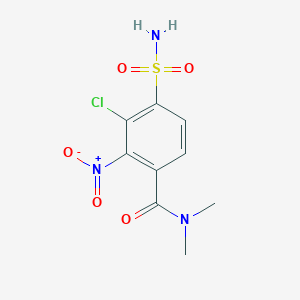
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide is a chemical compound with a complex structure that includes a benzene ring substituted with chloro, nitro, dimethylamino, and sulfamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of a suitable precursor, followed by chlorination and sulfonation reactions. The dimethylamino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfamoyl group may also play a role in its biological activity by interacting with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N,N-dimethylaniline: Similar structure but lacks the nitro and sulfamoyl groups.
2-Nitro-4-sulfamoylbenzoic acid: Similar functional groups but different overall structure.
Uniqueness
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propiedades
Número CAS |
88345-46-4 |
|---|---|
Fórmula molecular |
C9H10ClN3O5S |
Peso molecular |
307.71 g/mol |
Nombre IUPAC |
3-chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide |
InChI |
InChI=1S/C9H10ClN3O5S/c1-12(2)9(14)5-3-4-6(19(11,17)18)7(10)8(5)13(15)16/h3-4H,1-2H3,(H2,11,17,18) |
Clave InChI |
LYHWVKZTYJMPNS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


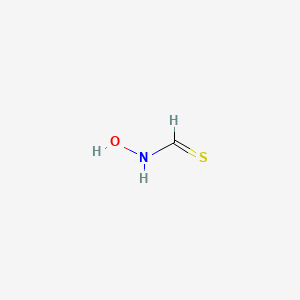
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
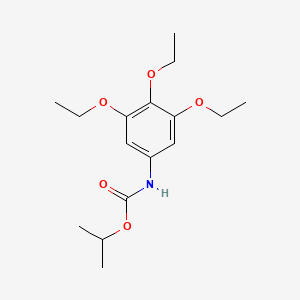
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

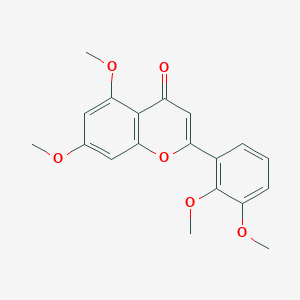
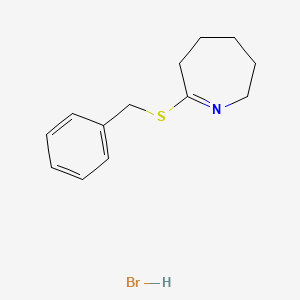
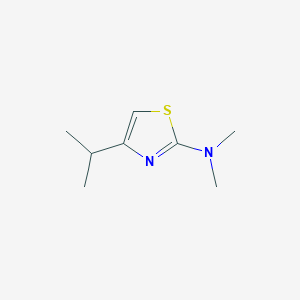
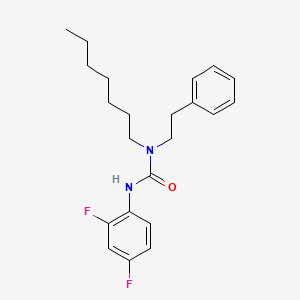
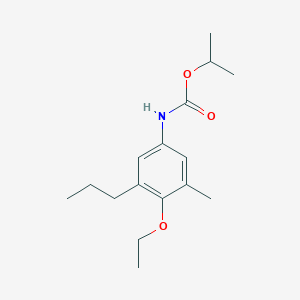
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
